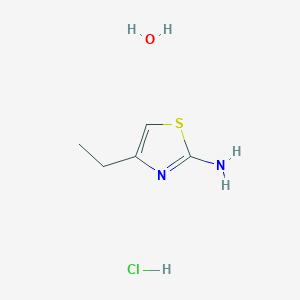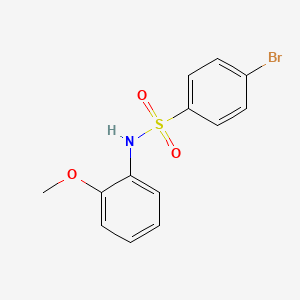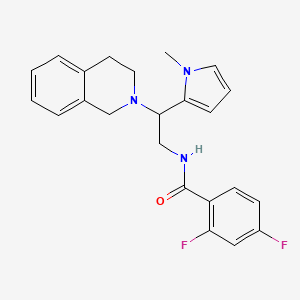
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a synthetic organic compound that belongs to the class of difluorobenzamides Its structure is characterized by the presence of a 2,4-difluorobenzamide moiety, linked through an ethyl chain to a substituted isoquinoline and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide typically involves several key steps:
Formation of Isoquinoline Intermediate: : The starting material, typically 3,4-dihydroisoquinoline, undergoes functionalization to introduce the required substituents.
Pyrrole Synthesis: : The 1-methyl-1H-pyrrole moiety is synthesized separately through established methods, such as the Paal-Knorr synthesis.
Coupling Reaction: : The isoquinoline and pyrrole intermediates are then coupled using an appropriate linker, often mediated by catalysts such as palladium complexes.
Formation of Difluorobenzamide:
Industrial Production Methods
Scaling up the production for industrial purposes requires optimization of reaction conditions to improve yields and reduce costs. This often involves:
Catalyst Optimization: : Enhancing catalyst efficiency to reduce reaction times and improve selectivity.
Solvent Selection: : Using solvents that maximize solubility and reaction rates while being economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide can undergo various chemical reactions, such as:
Oxidation: : Introduction of oxygen functional groups, potentially forming oxides.
Reduction: : Removal of oxygen or addition of hydrogen to the compound, altering its electronic properties.
Substitution: : Replacement of one functional group with another, which can modulate its chemical reactivity and biological activity.
Common Reagents and Conditions
The reactions typically use reagents like:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Halogenating agents, electrophiles.
Major Products
The major products formed from these reactions can vary, but often include modified versions of the original compound, with changes in electronic properties or functional groups that can impact its biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules, enabling the study of structure-activity relationships and contributing to the development of new materials with unique properties.
Biology
In biological research, the compound is often explored for its potential as a biochemical probe, allowing scientists to investigate molecular interactions and pathways in living systems.
Medicine
Medically, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide has shown promise in preclinical studies as a candidate for drug development, particularly in targeting specific protein interactions related to diseases such as cancer and neurological disorders.
Industry
In industry, the compound's unique chemical properties make it a valuable component in the manufacture of advanced materials, including polymers and coatings, which benefit from its stability and reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, to modulate their activity. The pathways involved include:
Binding to Active Sites: : Directly interacting with active sites of enzymes, inhibiting or enhancing their catalytic functions.
Signal Modulation: : Influencing cellular signaling pathways by binding to receptor sites and altering downstream effects.
Comparison with Similar Compounds
When compared to other similar compounds, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzamide or N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a subject of intense study and interest in various scientific fields.
List of Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide
By understanding the properties, reactions, and applications of this compound, scientists can harness its potential for innovation and development in a variety of fields.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O/c1-27-11-4-7-21(27)22(28-12-10-16-5-2-3-6-17(16)15-28)14-26-23(29)19-9-8-18(24)13-20(19)25/h2-9,11,13,22H,10,12,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMILMTETXFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)
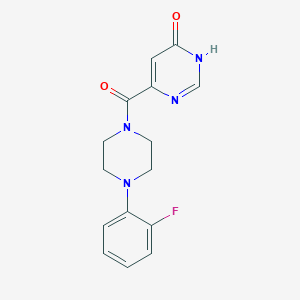
![N-[(furan-2-yl)methyl]-4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2440293.png)
![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)
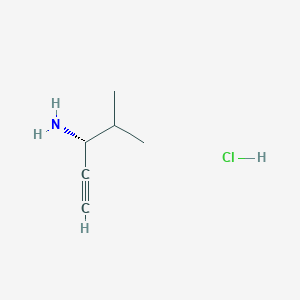
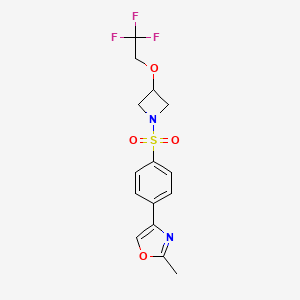
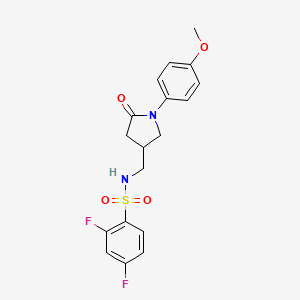
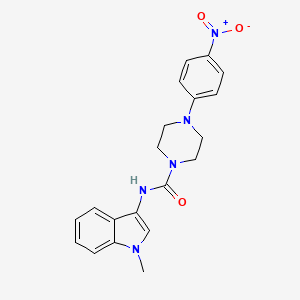
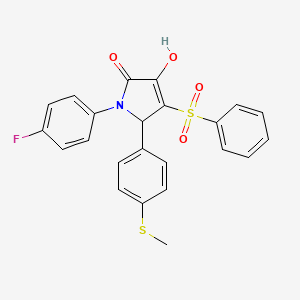
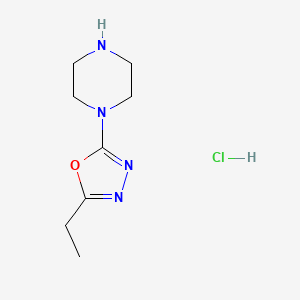
![3-(3-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2440307.png)
